Propargyl-PEG6-t-butyl ester
Overview
Description
Propargyl-PEG6-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Propargyl-PEG6-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular structure of Propargyl-PEG6-t-butyl ester consists of a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Chemical Reactions Analysis
The chemical reactions involving Propargyl-PEG6-t-butyl ester primarily involve the reaction of the propargyl group with azide-bearing compounds or biomolecules . This reaction, catalyzed by copper, results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Propargyl-PEG6-t-butyl ester has a molecular weight of 404.5 g/mol . Its molecular formula is C20H36O8 . It is stored at -20°C .Scientific Research Applications
Click Chemistry
Propargyl-PEG6-t-butyl ester contains an alkyne group, which can participate in copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is a valuable tool in drug discovery and materials science .
Drug Delivery Systems
The compound is used in the development of drug delivery systems . The PEG6 chain in the molecule can increase the water solubility of hydrophobic drugs, improve the bioavailability of drugs, and reduce the immunogenicity of proteins and peptides .
Synthesis of Propargyl Derivatives
Propargyl-PEG6-t-butyl ester can be used as a synthetic intermediate in the synthesis of propargyl derivatives . These derivatives have wide applications in organic synthesis and medicinal chemistry .
Protection of Carboxyl Groups
The t-butyl ester group in the molecule can protect carboxyl groups during chemical reactions . This protection can be removed under acidic conditions to reveal the carboxyl group for further reactions .
Bioconjugation
The alkyne group in Propargyl-PEG6-t-butyl ester can be used for bioconjugation with azide-functionalized molecules through Click Chemistry . This is useful in the study of biological systems.
Synthesis of Complex Structures
In many cases, the propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Mechanism of Action
The mechanism of action of Propargyl-PEG6-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Safety and Hazards
The safety data sheet for a similar compound, Propargyl alcohol, indicates that it is considered hazardous . It is flammable and toxic if swallowed . It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQLRBFWIUOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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